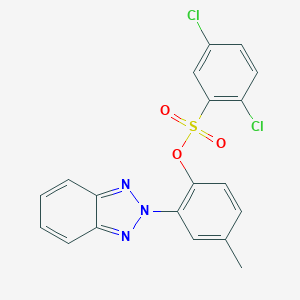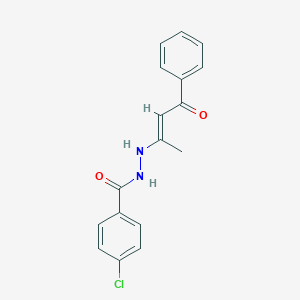
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a benzotriazole moiety, a methylphenyl group, and a dichlorobenzenesulfonate group, making it a versatile molecule in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE typically involves multiple steps, starting with the preparation of the benzotriazole core. The benzotriazole can be synthesized through the cyclization of o-phenylenediamine with nitrous acid. The resulting benzotriazole is then functionalized with a methyl group at the 4-position using Friedel-Crafts alkylation.
The next step involves the sulfonation of 2,5-dichlorobenzene to introduce the sulfonate group. This is achieved by reacting 2,5-dichlorobenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. Finally, the functionalized benzotriazole and the sulfonated dichlorobenzene are coupled together using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzene moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
科学研究应用
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation caused by UV radiation.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed as a corrosion inhibitor in metalworking fluids and as a UV absorber in coatings and plastics.
作用机制
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting materials from UV-induced degradation. The benzotriazole moiety plays a crucial role in this process by undergoing reversible photoisomerization. Additionally, the compound can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, leading to its bioactive effects.
相似化合物的比较
Similar Compounds
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: Similar structure but lacks the dichlorobenzenesulfonate group.
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl methanesulfonate: Similar structure but contains a methanesulfonate group instead of dichlorobenzenesulfonate.
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzenesulfonate: Similar structure but contains a benzenesulfonate group instead of dichlorobenzenesulfonate.
Uniqueness
The uniqueness of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,5-DICHLORO-1-BENZENESULFONATE lies in its combination of the benzotriazole moiety with the dichlorobenzenesulfonate group, which imparts enhanced UV absorption and stability properties. This makes it particularly effective as a UV stabilizer and corrosion inhibitor compared to similar compounds.
属性
分子式 |
C19H13Cl2N3O3S |
|---|---|
分子量 |
434.3g/mol |
IUPAC 名称 |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C19H13Cl2N3O3S/c1-12-6-9-18(27-28(25,26)19-11-13(20)7-8-14(19)21)17(10-12)24-22-15-4-2-3-5-16(15)23-24/h2-11H,1H3 |
InChI 键 |
KIHNGIYXYLPAHD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
规范 SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(3-methylphenyl)amino]propan-2-ol](/img/structure/B405932.png)


![3,3-dimethyl-5-(1-naphthyl)-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B405936.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B405937.png)
![4-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405939.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4-dichlorobenzamide](/img/structure/B405940.png)
![3-benzyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405941.png)
![2-fluoro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405943.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one](/img/structure/B405947.png)
![2-[2-(2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B405949.png)
![2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B405951.png)
![2-[2-[2,6-dimethyl-4-(4-methylanilino)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B405952.png)
![2-[2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B405954.png)
